Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate is a chemical compound that belongs to the class of azulene derivatives Azulene is an aromatic hydrocarbon known for its unique structure and vibrant blue color
Vorbereitungsmethoden
The synthesis of ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate can be achieved through several methods. One common approach involves the carbo-bromination of alkyl azulenemonocarboxylates followed by alcoholysis. Another method includes the alkoxycarbonylcarbene insertion of ethyl indane-2-carboxylate . These methods typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In medicinal chemistry, azulene derivatives are known for their anti-inflammatory, antibacterial, and antiallergic properties . Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate may also be used in the development of optoelectronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by modulating inflammatory pathways or interacting with bacterial cell membranes to exert antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate can be compared to other azulene derivatives, such as guaiazulene and chamazulene. While all these compounds share the azulene core structure, they differ in their substituents and, consequently, their properties and applications. For example, guaiazulene is known for its anti-inflammatory properties and is used in various cosmetic products, while chamazulene has been studied for its potential anti-cancer properties .
Conclusion
This compound is a versatile compound with a range of applications in medicinal chemistry, materials science, and other fields. Its unique structure and properties make it a valuable subject of study for researchers looking to develop new therapeutic agents and advanced materials.
Eigenschaften
CAS-Nummer |
869957-30-2 |
---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate |
InChI |
InChI=1S/C18H20O3/c1-5-21-17(20)12-6-8-13-10-15(11-14(13)9-7-12)16(19)18(2,3)4/h6-11H,5H2,1-4H3 |
InChI-Schlüssel |
HDIZUXFECPYSJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C2C=C(C=C2C=C1)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.